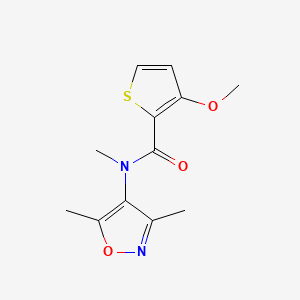
N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-5207852 and has been extensively studied for its therapeutic properties.
作用機序
The mechanism of action of N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide is not fully understood. However, studies have shown that this compound acts as an inhibitor of certain enzymes and receptors, which are involved in various cellular processes such as cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects:
N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has been shown to have several biochemical and physiological effects. Some of the most prominent effects include:
1. Inhibition of cell growth: Studies have demonstrated that this compound can inhibit the growth of cancer cells by blocking certain cellular processes.
2. Anti-inflammatory properties: N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
3. Neuroprotective properties: Research has shown that this compound has neuroprotective properties and can protect neurons from damage.
実験室実験の利点と制限
N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has several advantages and limitations for lab experiments. Some of the most prominent advantages include:
1. High potency: This compound is highly potent and can be used in small concentrations in lab experiments.
2. Versatility: N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide can be used in various types of experiments, including cell-based assays and animal studies.
3. Limitations: One of the main limitations of this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide. Some of the most promising areas of research include:
1. Development of novel anti-cancer therapies: N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has shown promising results in inhibiting the growth of cancer cells. Further research can lead to the development of novel anti-cancer therapies.
2. Treatment of neurodegenerative diseases: Research has shown that this compound has neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases.
3. Development of new anti-inflammatory drugs: N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has anti-inflammatory properties and can potentially be used in the development of new anti-inflammatory drugs.
Conclusion:
In conclusion, N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of novel therapies for various diseases.
合成法
The synthesis of N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide is a complex process that involves several steps. The most commonly used method involves the reaction of 2-methylpyridine-3-carboxylic acid with 4-hydroxy-2H-chromen-2-one in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting product is then subjected to further purification steps to obtain the final compound.
科学的研究の応用
N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has been extensively studied for its potential applications in various fields of science. Some of the most prominent research areas include:
1. Cancer Research: Studies have shown that N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide exhibits anti-cancer properties and can inhibit the growth of cancer cells.
2. Neurodegenerative Diseases: Research has demonstrated that this compound has neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Inflammatory Diseases: Studies have shown that N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-14(6-4-9-17-11)18-16(19)13-8-10-20-15-7-3-2-5-12(13)15/h2-7,9,13H,8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFOYXLJGRQAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7585834.png)

![N-[(4-cyano-2-fluorophenyl)methyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585845.png)
![N-[2-(3-hydroxyphenyl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585851.png)
![N-[1-[(3-methoxy-2,2,3-trimethylcyclobutyl)amino]-1-oxopropan-2-yl]furan-3-carboxamide](/img/structure/B7585856.png)


![1-[Cyclopropyl(1,3-thiazol-2-yl)methyl]-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea](/img/structure/B7585880.png)

![5-fluoro-N,2-dimethyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7585893.png)



